Azepan-3-yl-methyl-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UK-5099 involves the reaction of 1-phenylindole with cyanoacetic acid in the presence of a base, followed by the addition of an acrylate group. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide or dimethyl sulfoxide
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of UK-5099 follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants
Continuous monitoring: To ensure optimal reaction conditions
Purification: Using techniques such as recrystallization or chromatography to obtain high-purity UK-5099
Chemical Reactions Analysis
Types of Reactions
UK-5099 undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, UK-5099 can form oxidized derivatives.
Reduction: Reduction reactions can convert UK-5099 into its reduced forms.
Substitution: Various substitution reactions can modify the indole or acrylate groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidized Derivatives: Formed through oxidation reactions
Reduced Forms: Resulting from reduction reactions
Substituted Compounds: Produced via substitution reactions
Scientific Research Applications
UK-5099 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study mitochondrial pyruvate transport and metabolism.
Biology: Investigated for its role in cellular metabolism and energy production.
Mechanism of Action
UK-5099 exerts its effects by inhibiting the mitochondrial pyruvate carrier. It binds to the carrier in a covalent reversible manner, blocking the entry of pyruvate into mitochondria. This inhibition weakens mitochondrial oxidative phosphorylation and triggers aerobic glycolysis, leading to altered cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
MSDC-0160: Another mitochondrial pyruvate carrier inhibitor with similar properties.
JXL001: A compound with a similar structure but different activity profile.
Uniqueness of UK-5099
UK-5099 is unique due to its potent inhibitory effect on the mitochondrial pyruvate carrier and its ability to induce significant changes in cellular metabolism. Its structure allows for specific binding to the carrier, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-methylazepan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROOBNKHDZYDFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373427 |
Source
|
Record name | Azepan-3-yl-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124695-93-8 |
Source
|
Record name | Azepan-3-yl-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124695-93-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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